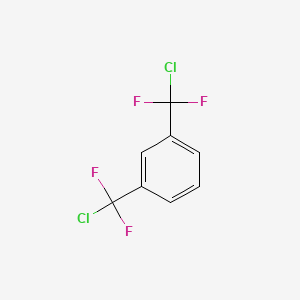

1,3-Bis(chlorodifluoromethyl)benzene

Description

Significance of Fluorinated Benzene (B151609) Derivatives in Chemical Sciences

Fluorinated benzene derivatives represent a cornerstone of modern chemical sciences, with applications spanning pharmaceuticals, agrochemicals, and materials science. google.com The introduction of fluorine or fluorine-containing groups onto a benzene ring imparts profound changes to the molecule's physicochemical properties. wikipedia.org Fluorine's high electronegativity creates strong, stable carbon-fluorine bonds and can significantly alter the acidity (pKa) of nearby functional groups. wikipedia.org This electronic influence also deactivates the aromatic ring towards certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, a strategy frequently employed in drug design to enhance metabolic stability and prolong a drug's effective lifetime. guidechem.com

Furthermore, the substitution of hydrogen with fluorine can modulate a molecule's lipophilicity, which is a critical factor in its biological absorption and distribution. guidechem.com In materials science, the unique electronic properties and stability of fluorinated aromatics are exploited to create advanced polymers, liquid crystals, and electronic devices. google.comhoweipharm.com The presence of fluorine can lower the energy levels of molecular orbitals and influence the aromaticity of the benzene ring itself, effects which are of fundamental interest for understanding chemical bonding and reactivity. bldpharm.comgoogle.com

Scope and Relevance of 1,3-Bis(chlorodifluoromethyl)benzene Research

This compound (CAS 52695-47-3) is a specific derivative whose research relevance stems primarily from its potential as a specialized chemical intermediate and building block. The chlorodifluoromethyl (-CClF₂) group is a versatile functional handle, viewed in synthetic chemistry as a "difluorinated linchpin." guidechem.com This group can participate in a variety of post-functionalization reactions, enabling the diversification of the aromatic scaffold. guidechem.com

A key area of interest is the transformation of the -CClF₂ group into other valuable fluorinated moieties. For instance, the -CClF₂ group serves as a critical precursor for generating difluoromethylated (-CF₂H) arenes, which are important isosteres for ethers and ketones in bioactive molecules. finetechnology-ind.com Research has shown that the -CClF₂ radical is electrophilic, allowing it to react efficiently with electron-rich aromatic systems where direct difluoromethylation is often challenging. hmdb.ca While much of the published research focuses on the para-isomer, 1,4-bis(chlorodifluoromethyl)benzene, for applications like the synthesis of the high-performance fluoropolymer octafluoro[2.2]paracyclophane (AF4), the principles of reactivity and utility are directly applicable to the 1,3-isomer. google.com The meta-substitution pattern offers a different geometric arrangement for the construction of novel polymers and other complex molecules.

Historical Context and Evolution of Research on Related Compounds

The study of organofluorine compounds predates the isolation of elemental fluorine itself, with the first syntheses occurring in the mid-19th century through halogen exchange reactions. Aromatic compounds featuring fluorinated side chains were first reported by Swarts in 1898. A significant milestone in the synthesis of related compounds was the production of bis(trifluoromethyl)benzene, reported in the 1940s as part of research efforts that surged during World War II.

The synthesis of compounds like this compound is conceptually derived from these early halogen exchange technologies. The general method involves the exhaustive chlorination of a xylene precursor (m-xylene) to form a bis(trichloromethyl)benzene, followed by a controlled partial fluorination using reagents like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.orgguidechem.comguidechem.com A 1978 patent details the fluorination of 1,3-bis(trichloromethyl)-benzene, describing the formation of a mixture of partially fluorinated intermediates, including 1-(trifluoromethyl)-3-(chloro-difluoromethyl)-benzene, which underscores that this compound is a product within this reaction sequence. wikipedia.org The evolution of this chemistry highlights a persistent theme: the development of increasingly selective and efficient methods to create specific fluorinated motifs on aromatic rings for use as building blocks in more complex target molecules.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 52695-47-3 | wikipedia.orgguidechem.com |

| Molecular Formula | C₈H₄Cl₂F₄ | wikipedia.orgguidechem.com |

| Molecular Weight | 247.01 g/mol | wikipedia.orgguidechem.com |

| Boiling Point | 183.7 °C at 760 mmHg | guidechem.com |

| Density | 1.467 g/cm³ | guidechem.com |

| Refractive Index | 1.453 | guidechem.com |

Note: While the compound is known and its properties are listed in chemical databases, detailed peer-reviewed spectroscopic data such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry were not available in the searched literature. Therefore, a spectroscopic data table is not provided to maintain scientific accuracy.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4/c9-7(11,12)5-2-1-3-6(4-5)8(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNGWKZQZMIHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381290 | |

| Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52695-47-3 | |

| Record name | 1,3-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Bis Chlorodifluoromethyl Benzene and Its Analogues

Strategies for Incorporating Chlorodifluoromethyl Moieties into Aromatic Systems

The direct and indirect methods for introducing chlorodifluoromethyl groups onto a benzene (B151609) ring are central to the synthesis of the target molecule and its isomers. These strategies often involve the transformation of pre-existing functional groups or the late-stage introduction of the desired moiety.

Fluorination of Precursors (e.g., Trichloromethylarenes)

A primary and industrially relevant method for the synthesis of chlorodifluoromethylarenes is the partial fluorination of the corresponding trichloromethylarenes. This process typically involves a halogen exchange (Halex) reaction, where chlorine atoms are substituted by fluorine atoms using a fluorinating agent.

The synthesis of 1,3-bis(chlorodifluoromethyl)benzene can be achieved through the controlled fluorination of 1,3-bis(trichloromethyl)benzene (B1219691). google.com This precursor is accessible via the photochlorination of m-xylene (B151644). google.com The fluorination is typically carried out using anhydrous hydrogen fluoride (B91410) (HF). The reaction conditions, such as temperature and reaction time, are crucial to control the degree of fluorination and to favor the formation of the desired bis(chlorodifluoromethyl) product over other partially or fully fluorinated species.

For instance, reacting 1,3-bis(trichloromethyl)benzene with anhydrous HF at elevated temperatures in an autoclave allows for the stepwise substitution of chlorine atoms. google.com By carefully managing the stoichiometry of HF and the reaction parameters, it is possible to isolate various intermediates, including 1-(chlorodifluoromethyl)-3-(trichloromethyl)benzene and the target this compound. A similar process has been documented for the para-isomer, where 1,4-bis(trichloromethyl)benzene (B1667536) is treated with hydrogen fluoride to yield 1,4-bis(chlorodifluoromethyl)benzene. wikipedia.org

| Precursor | Fluorinating Agent | Temperature (°C) | Time (h) | Product(s) | Reference |

| 1,3-Bis(trichloromethyl)benzene | Anhydrous HF | 100 | 2.5 | 1-(Trifluoromethyl)-3-(difluorochloromethyl)benzene, 1-(difluorochloromethyl)-3-(fluorodichloromethyl)benzene | google.com |

| 1,3-Bis(trichloromethyl)benzene | Anhydrous HF | 50 | 6 | Mixture including partially fluorinated products | google.com |

| 1,4-Bis(trichloromethyl)benzene | Hydrogen Fluoride | Not specified | Not specified | 1,4-Bis(chlorodifluoromethyl)benzene (79% yield) | wikipedia.org |

Deoxygenative gem-Difluoroolefination Routes

An alternative, though less direct, conceptual approach to accessing structures like this compound involves deoxygenative gem-difluoroolefination. This strategy would start from a precursor like 1,3-benzenedicarboxaldehyde. The process converts carbonyl functionalities into gem-difluoroolefin groups (=CF₂). Subsequent hydrochlorination of the difluoroalkene moieties could, in principle, yield the target bis(chlorodifluoromethyl)benzene structure.

Reagents such as difluoromethyl 2-pyridyl sulfone have been developed for the efficient gem-difluoroolefination of aldehydes and ketones. beilstein-journals.org The reaction of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) with aldehydes in the presence of triphenylphosphine (B44618) is another effective method for this transformation. beilstein-journals.org While these methods are well-established for mono-carbonyl compounds, their application to dialdehydes like isophthalaldehyde (B49619) to form the necessary bis(gem-difluoroolefin) precursor is a logical extension. However, the subsequent hydrochlorination step to generate the two -CF₂Cl groups would need to be efficient and selective to make this a viable synthetic route.

Late-Stage Difluoromethylation Approaches

Late-stage functionalization aims to introduce key groups at a late point in a synthetic sequence, which is a valuable strategy in drug discovery and materials science. nih.gov The direct introduction of a chlorodifluoromethyl group (CF₂Cl) onto an aromatic ring is an emerging area. Radical chlorodifluoromethylation of (hetero)arenes using reagents like chlorodifluoroacetic anhydride (B1165640) under photochemical conditions has been reported. acs.orgnih.gov This method allows for the formation of a C-CF₂Cl bond on a pre-existing aromatic scaffold. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in the synthesis of fluorinated compounds. acs.org

Solvent-Free Procedures and Atom Economy

Solvent-free reaction conditions are a key tenet of green chemistry, as they eliminate solvent waste and can lead to cleaner reactions and easier product isolation. The fluorination of aromatic compounds under solvent-free conditions has been explored. For example, reactions of N-fluorobenzenesulfonimide with various aromatic compounds have been studied without the use of a solvent. researchgate.net While not specifically documented for this compound, the principles could be applied to its synthesis, particularly in the Halex reaction where the molten precursor could potentially serve as the reaction medium.

Microwave-Assisted and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption, aligning with green chemistry principles. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate fluorination reactions dramatically. researchgate.net For electrophilic fluorinations using reagents like Selectfluor®, reaction times can be reduced from hours to minutes with comparable or even improved yields compared to conventional heating. researchgate.netorganic-chemistry.org Microwave-assisted halogen exchange (Halex) reactions have also been investigated, demonstrating the potential for more energy-efficient processes. google.com For example, the fluorination of various halo-benzonitrile derivatives has been achieved in under 3 minutes using a microwave system. nih.gov

| Substrate | Reagent | Conditions | Time | Yield | Reference |

| 1,3-Dicarbonyl compounds | Selectfluor® | Neutral, Microwave | Short | High | organic-chemistry.org |

| Fluoroarenes | Nitriles, KHMDS | THF, 80°C, Microwave | 90 min | 70-92% | nii.ac.jp |

| meta-Halo-benzonitriles | [¹⁸F]Fluoride | DMSO, Microwave | < 3 min | up to 64% | nih.gov |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. This technique has been applied to the synthesis of various organic compounds, including fluorinated materials. For instance, the synthesis of CaF₂:Eu³⁺ phosphor nanoparticles has been successfully carried out using an ultrasound-assisted method, highlighting the utility of this technique in preparing fluorinated materials. nih.gov While specific examples for the synthesis of this compound are not prominent, ultrasound is known to enhance mass transfer and accelerate reactions in heterogeneous systems, such as those involving solid fluorinating agents like KF, which could be relevant to the Halex process. researchgate.netresearchgate.net The use of ultrasound has been shown to lead to excellent yields in shorter reaction times for various syntheses. researchgate.net

Use of Renewable Energy Sources

The integration of renewable resources in chemical synthesis is a cornerstone of green chemistry, aiming to reduce dependence on petrochemical feedstocks. sigmaaldrich.com While direct synthesis of this compound using renewable energy sources like solar or wind power is not prominently documented, the principles of sustainability are being applied through the use of bio-renewable solvents and energy-efficient techniques.

Bio-based solvents, derived from non-food plant materials, offer a sustainable alternative to petroleum-based solvents. sigmaaldrich.com These solvents are not only sourced from renewable biomass but also tend to have a more favorable environmental profile, often being biodegradable and less toxic. sigmaaldrich.com Examples include Cyrene™ (dihydrolevoglucosenone), derived from cellulose, which serves as a safer alternative to N-methyl-2-pyrrolidone (NMP), and γ-Valerolactone (GVL), which is considered a sustainable substitute for solvents like NMP and dimethylformamide (DMF). sigmaaldrich.com

Furthermore, energy-efficient methods such as microwave-assisted synthesis are being explored for related heterocyclic compounds like benzopyrazines. nih.gov This technique can dramatically reduce reaction times and improve yields, contributing to a more sustainable process by minimizing energy consumption compared to conventional heating methods. nih.gov The application of such energy-efficient technologies represents a step towards more sustainable manufacturing of complex aromatic compounds.

Design for Safer Solvents and Reagents

A significant focus in modern chemical synthesis is the replacement of hazardous materials with safer alternatives to minimize risks to researchers and the environment. usc.edu This involves the careful selection of solvents and the rational design of reagents.

The choice of solvent is critical, as they often constitute the largest mass component of a reaction mixture. Many common solvents are volatile, toxic, or environmentally persistent. usc.edu Green chemistry principles advocate for replacing them with safer alternatives. For instance, benzotrifluoride (B45747) (BTF) and its derivatives are promoted as more environmentally friendly solvents that can replace more hazardous ones like benzene. researchgate.net Similarly, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable sources, is a safer substitute for tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). sigmaaldrich.comusc.edu

The design of safer reagents aims to reduce the intrinsic toxicity and potential for dangerous side reactions. An example is the development of deoxyazidation methods using benzene-1,3-disulfonyl fluoride (BDSF) or benzene-1,3,5-trisulfonyl fluoride (BTSF) in conjunction with trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.gov These reagents provide a reliable and more controlled way to introduce azide groups compared to other methods. nih.gov The synthesis of precursors for analogues, such as the selective partial fluorination of p-bis-(trichloromethyl)benzene to p-bis-(chlorodifluoromethyl)benzene using anhydrous HF, demonstrates a move towards higher selectivity to minimize waste, even when using hazardous reagents. researchgate.net

Below is a table comparing common hazardous solvents with their safer, greener alternatives.

| Hazardous Solvent | Key Issues | Safer Alternative(s) | Source(s) |

| Benzene | Carcinogen, reproductive toxicant, hazardous air pollutant | Toluene, Benzotrifluoride (BTF) | usc.eduresearchgate.net |

| Dichloromethane (DCM) | Carcinogen, hazardous air pollutant | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate/Heptane | usc.edu |

| 1,4-Dioxane | Carcinogen, peroxide former, hazardous air pollutant | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether | usc.edu |

| N-methyl-2-pyrrolidone (NMP) | REACH-restricted, mutagenic concerns | Cyrene™, γ-Valerolactone (GVL) | sigmaaldrich.com |

| Tetrahydrofuran (THF) | Peroxide former | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | sigmaaldrich.comusc.edu |

| Toluene / Tetrahydrofuran (THF) | Traditional petrochemical solvents | 2,2,5,5-tetramethyloxolane, Pinacolone | nih.gov |

Alternative Synthetic Routes and Their Comparative Analysis

The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its analogues. This involves exploring different reaction pathways and evaluating them based on yield, scalability, and industrial viability.

Vapor-Phase Chlorination Insights from Xylene Derivatives

The synthesis of this compound often involves precursors derived from the chlorination of m-xylene. While specific vapor-phase chlorination data for this exact compound is limited, insights can be drawn from related liquid-phase chlorination processes of xylene derivatives.

The chlorination of the methyl groups on xylene is a key step. For example, 1,3-Bis(chloromethyl)benzene (B146608), a precursor, can be synthesized from m-xylene by reacting it with chlorine gas under LED light irradiation in the presence of an ionic liquid catalyst. chemicalbook.com This method achieved a high content of the desired product (90 wt%) in the reaction liquid. chemicalbook.com

Another approach involves the chlorination of a (chloromethyl)trifluoromethylbenzene compound using chlorine to produce a trichloromethyltrifluoromethylbenzene, which is then fluorinated. googleapis.com This multi-step process is designed to be carried out entirely in the liquid phase, avoiding the handling of solids. googleapis.com

Furthermore, processes have been developed for the directed nuclear chlorination of xylenes. For instance, reacting m-xylene with chlorine in the presence of a Lewis acid catalyst and a specialized thianthrene (B1682798) co-catalyst can favor the formation of the 4-chloro-m-xylene isomer over the 2-chloro isomer. google.com These examples of controlled chlorination highlight the strategies used to achieve regioselectivity and high yields in the synthesis of key intermediates for fluorinated benzene derivatives.

Efficiency and Scalability Considerations for Industrial and Laboratory Synthesis

The transition of a synthetic route from a laboratory setting to an industrial scale requires careful consideration of efficiency, cost, safety, and scalability.

For industrial-scale production, processes that can be run continuously and avoid the handling of solids are highly desirable. A patented method for producing bis(trifluoromethyl)benzene from xylene involves chlorination and subsequent fluorination steps designed to be conducted entirely in the liquid phase, making it well-suited for large-scale industrial manufacturing. googleapis.com Similarly, a method to produce an analogue, octafluoro[2.2]paracyclophane, from p-bis(chlorodifluoromethyl)benzene is described as an inexpensive and highly scalable preparation suitable for commercial purposes, yielding 60% of the product. researchgate.net

At the laboratory scale, a wider variety of synthetic methods may be employed, often prioritizing flexibility and access to specific derivatives over cost. The synthesis of 1,3-Bis(chloromethyl)benzene from m-xylene has been detailed with specific reagent quantities and conditions, resulting in a high-purity product on a gram scale. chemicalbook.com However, scaling up certain laboratory procedures can be challenging. For instance, the preparation of some trifluoromethylphenyl compounds via Grignard reagents has been associated with safety hazards, necessitating the development of safer, more reliable protocols. orgsyn.org

The following table provides a comparative overview of different synthetic methodologies for analogues of this compound, highlighting scalability and efficiency.

| Product/Analogue | Scale | Key Reagents/Method | Yield/Purity | Scalability Notes | Source(s) |

| 1,4-Bis(trifluoromethyl)benzene | Industrial | Chlorination of xylene followed by fluorination with HF | Not specified | Process avoids handling solids, making it useful for industrial scale. | googleapis.com |

| Octafluoro[2.2]paracyclophane (from p-isomer) | Commercial / Research | Reaction of p-bis(chlorodifluoromethyl)benzene with Zn in DMA | 60% yield | Described as convenient, inexpensive, and highly scalable. | researchgate.net |

| 1,3-Bis(chloromethyl)benzene | Laboratory | m-Xylene, chlorine, LED irradiation | 130.02 g obtained with 99.18% purity | Detailed procedure suitable for lab synthesis. | chemicalbook.com |

| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | Laboratory | 3,5-bis(trifluoromethyl)bromobenzene, Isopropylmagnesium chloride, Acetic anhydride | 90% isolated yield | Notes that some Grignard reagent preparations are not suitable for large scale due to detonation risks. | orgsyn.org |

| 1,3-Bis[bis(aryl)chloromethyl]benzenes | Laboratory | Dimethyl isophthalate, Grignard reagents, Chlorination | 46% yield | Multi-step synthesis with purification by recrystallization. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 1,3 Bis Chlorodifluoromethyl Benzene

Mechanistic Pathways of Substitution Reactions

The substitution reactions of 1,3-bis(chlorodifluoromethyl)benzene can proceed through several mechanistic pathways, including nucleophilic, radical, and electrophilic routes. The feasibility of each pathway is dictated by the reaction conditions and the electronic properties of the substrate.

Nucleophilic Substitution Reactions (e.g., S({RN})1, S({N})2 pathways)

Nucleophilic substitution is a reaction involving an electron-rich nucleophile attacking an electron-deficient center (electrophile), resulting in the replacement of a leaving group. organic-chemistry.org For aryl halides, direct nucleophilic substitution on the ring is difficult. However, the chlorodifluoromethyl group provides a site for nucleophilic attack at the benzylic-like carbon.

S({N})2 Pathway : The bimolecular nucleophilic substitution (S({N})2) mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. organic-chemistry.orgyoutube.com This process occurs in a single, concerted step. youtube.com The rate of an S({N})2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, an S({N})2 reaction at the carbon of the -CF₂Cl group would be sterically hindered by the bulky benzene (B151609) ring and the other substituents. youtube.com

S(_{N})1 Pathway : The unimolecular nucleophilic substitution (S({N})1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com Its rate is dependent only on the concentration of the substrate. libretexts.org The stability of the carbocation is crucial. The formation of a carbocation on the -CF₂Cl group would be highly destabilized by the strong electron-withdrawing effects of the two fluorine atoms and the aromatic ring, making the S({N})1 pathway unlikely under normal conditions.

S({RN})1 Pathway : A more plausible nucleophilic substitution mechanism for compounds like this compound is the S({RN})1 (substitution, radical-nucleophilic, unimolecular) pathway. This multi-step process is initiated by the transfer of an electron to the substrate, often from a solvated electron or a photochemical source, to form a radical anion. This intermediate then expels the leaving group (in this case, Cl⁻) to form an aryl radical. The aryl radical then reacts with a nucleophile to form a new radical anion, which transfers its excess electron to a new substrate molecule, propagating a chain reaction. This mechanism is common for aromatic compounds bearing electron-withdrawing groups, as these groups can stabilize the initial radical anion intermediate.

Radical Reaction Mechanisms (e.g., Photo-induced electron transfer)

Radical reactions, particularly those initiated by light, represent a significant pathway for the functionalization of this compound.

Photo-induced Electron Transfer (PET) : In a PET process, a photocatalyst, upon absorbing visible light, becomes excited and can act as either an oxidant or a reductant. nih.gov In the context of this compound, a photocatalyst in its excited state can transfer an electron to the molecule (reductive quenching cycle). This generates a radical anion, which can then undergo fragmentation, typically by cleaving the C-Cl bond to release a chloride ion and form a difluoromethyl radical centered on the benzene ring. This radical can then participate in subsequent reactions. nih.gov

Generation and Reaction of the Chlorodifluoromethyl Radical : The chlorodifluoromethyl radical (•CF₂Cl) can be generated from precursors like chlorodifluoroacetic anhydride (B1165640) using a photocatalyst such as Ru(bpy)₃²⁺ under blue LED irradiation. nih.gov This radical is considered electrophilic and readily reacts with electron-rich aromatic compounds. nih.gov While this describes the reaction of a •CF₂Cl radical with an arene, the C-Cl bond in this compound itself can be a source of radicals under photolytic or radiolytic conditions, leading to substitution or coupling products.

Electrophilic Aromatic Substitution (General principles for benzene derivatives)

Electrophilic aromatic substitution (EAS) is the most common reaction for benzene and its derivatives. uomustansiriyah.edu.iq The reaction involves an electrophile attacking the electron-rich π system of the benzene ring. byjus.com The general mechanism proceeds in two main steps:

Formation of the Arenium Ion : The electrophile attacks the benzene ring, breaking one of the double bonds and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com This step is typically the rate-determining step because it involves the temporary loss of aromaticity.

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Substituents already present on the benzene ring significantly influence the rate and regioselectivity of the reaction. They are broadly classified as either activating or deactivating groups. libretexts.org

Activating Groups : These groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. libretexts.org

Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction rate. libretexts.org

Influence of Chlorodifluoromethyl Groups on Aromatic Reactivity

The two -CF₂Cl groups in this compound exert profound electronic and steric effects that control the reactivity and orientation of incoming substituents.

Electronic and Steric Effects

Electronic Effects : The chlorodifluoromethyl group is a potent electron-withdrawing group. This is primarily due to the high electronegativity of the fluorine and chlorine atoms, which pull electron density away from the benzene ring through the sigma bonds (inductive effect). mdpi.com This strong inductive withdrawal significantly reduces the electron density of the aromatic ring, making it much less nucleophilic. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution, meaning it reacts much more slowly than benzene. libretexts.orglibretexts.org Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring itself. uomustansiriyah.edu.iqyoutube.com

Steric Effects : Steric hindrance arises from the physical bulk of a substituent, which can impede the approach of a reagent to a particular reaction site. wikipedia.org The chlorodifluoromethyl group is sterically demanding. In this compound, the presence of two such bulky groups can influence the regioselectivity of substitution by making the positions ortho to them (C2 and C4/C6) less accessible to incoming electrophiles or nucleophiles compared to the less crowded positions. libretexts.orgwikipedia.org

Regioselectivity in Electrophilic and Nucleophilic Reactions

Regioselectivity refers to the preference for reaction at one position over another. The directing effect of the -CF₂Cl groups determines where a new substituent will be introduced onto the benzene ring.

Regioselectivity in Electrophilic Reactions : Electron-withdrawing groups are typically meta-directors for electrophilic aromatic substitution. libretexts.orgyoutube.com This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated (or most reactive by default). When considering the resonance structures of the arenium ion intermediate, placing the positive charge on the carbon bearing the electron-withdrawing group (ortho or para attack) is highly unfavorable. libretexts.org

In this compound, both -CF₂Cl groups direct incoming electrophiles to the positions meta to themselves.

The group at C1 directs to C3 (already substituted) and C5.

The group at C3 directs to C1 (already substituted), C5, and the equivalent C4/C6 positions.

Therefore, the combined directing effect channels the electrophile primarily to the C5 position. Attack at the C2 and C4/C6 positions is also possible but less favored due to the deactivating influence from the adjacent and para substituents, respectively. The C2 position is particularly disfavored as it is ortho to both bulky, deactivating groups.

Regioselectivity in Nucleophilic Reactions : In nucleophilic aromatic substitution (S(_{N})Ar), which requires a leaving group on the ring, electron-withdrawing groups are activating and direct incoming nucleophiles to the ortho and para positions. uomustansiriyah.edu.iq This is because they can stabilize the negative charge of the Meisenheimer complex intermediate through resonance and/or induction. While this compound does not have a leaving group on the ring, if it were modified to, for example, 1-chloro-2,4-bis(chlorodifluoromethyl)benzene, the -CF₂Cl groups would activate the ring and direct the nucleophile to attack the carbon bearing the chlorine atom.

Reaction Kinetics and Thermodynamics

Detailed experimental data on the reaction kinetics and thermodynamics specifically for this compound are not extensively available in the public literature. The study of reaction rates (kinetics) and the energy changes (thermodynamics) associated with its reactions would require dedicated experimental investigation.

Generally, for similar fluorinated aromatic compounds, kinetic studies might involve monitoring the concentration of the reactant over time under controlled temperature and pressure to determine the rate law and activation energy. For instance, studies on the catalytic oxidation of benzene and its halogenated derivatives have been conducted to determine apparent activation energies and reaction rate constants, which follow a power-law model. academie-sciences.fr However, such specific values for this compound are not published.

Thermodynamic data, such as the enthalpy of formation, would typically be determined through calorimetric measurements. researchgate.net These values are crucial for understanding the stability of the compound and the energy balance of its potential reactions. For many complex fluorinated molecules, such data is often estimated using computational chemistry methods in the absence of experimental findings.

Catalyst Design and Optimization for Specific Transformations

The transformation of the chlorodifluoromethyl (-CF2Cl) group is a key area of interest in fluorine chemistry. Catalysis is essential for activating the strong carbon-fluorine and carbon-chlorine bonds in a controlled manner.

Transition metals are widely used to catalyze reactions involving fluorinated compounds. nih.gov While specific studies focusing on this compound as a substrate are scarce, the principles of transition metal catalysis can be applied. The -CF2Cl groups on the benzene ring are potential sites for cross-coupling reactions.

Copper-mediated reactions are a common method for forming carbon-carbon or carbon-heteroatom bonds. In the context of difluoromethylation, copper catalysts are often used to couple a difluoromethyl source with aryl halides. For a substrate like this compound, a copper catalyst could potentially mediate its coupling with various nucleophiles. The mechanism would likely involve an oxidative addition of the C-Cl bond to a Cu(0) or Cu(I) center, followed by transmetalation or reductive elimination to form the final product.

Nickel-catalyzed difluoromethylation represents another powerful strategy. beilstein-journals.org Nickel catalysts are effective in activating C-Cl bonds for cross-coupling reactions. A plausible catalytic cycle for a reaction involving this compound would start with the oxidative addition of one of the C-Cl bonds to a Ni(0) complex. The resulting arylnickel(II) intermediate could then undergo reaction with a coupling partner. The design of such a process would require careful optimization of the nickel precursor, ligands, and reaction conditions to achieve selective mono- or di-functionalization of the benzene ring.

The table below outlines hypothetical conditions for such transformations, based on general knowledge of similar reactions.

| Catalyst System | Potential Reaction | Ligand Example | Solvent | Temperature (°C) |

| CuI / L-proline | Nucleophilic substitution | L-proline | DMSO | 100-120 |

| NiCl2(dppp) | Cross-coupling with boronic acid | dppp | Toluene | 80-110 |

This table is illustrative and not based on published reactions of this compound.

Lewis acids are known to activate C-F or C-Cl bonds, facilitating nucleophilic substitution or other transformations. researchgate.net For this compound, a strong Lewis acid could coordinate to one of the fluorine or chlorine atoms of the chlorodifluoromethyl group. This coordination would increase the electrophilicity of the carbon atom, making it more susceptible to attack by a nucleophile.

For instance, strong Lewis acids like antimony pentachloride (SbCl5) have been used to catalyze the fluorination of related trichloromethyl compounds with HF. researchgate.net A similar approach could theoretically be applied to transform the -CF2Cl groups of this compound. The reaction mechanism would involve the formation of a highly reactive carbocationic intermediate or a complex between the substrate and the Lewis acid.

The choice of the Lewis acid and the reaction conditions would be critical to control the reactivity and prevent unwanted side reactions, such as polymerization or decomposition. The table below shows potential Lewis acids that could be investigated for activating this substrate.

| Lewis Acid | Potential Transformation | Solvent |

| AlCl₃ | Friedel-Crafts alkylation | CS₂ |

| SbF₅ | Halogen exchange (Halex) | HF (anhydrous) |

| TiCl₄ | Nucleophilic substitution | Dichloromethane (B109758) |

This table is illustrative and based on the general reactivity of Lewis acids with halogenated compounds.

Applications in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

1,3-Bis(chlorodifluoromethyl)benzene serves as a versatile starting material for the synthesis of more complex, functionalized aromatic compounds. The reactivity of the -CF2Cl groups is central to its utility. These groups can be transformed through various chemical reactions, including substitution and hydrolysis, to introduce new functionalities onto the benzene (B151609) core.

One documented transformation involves the reaction of this compound with antimony pentachloride and hydrogen chloride. google.com This process leads to a redistribution of chlorine and fluorine atoms on the methyl groups, yielding a mixture of products, prominently including 1-(trifluoromethyl)-3-(trichloromethyl)-benzene. google.com This demonstrates its role as a precursor to other asymmetrically substituted benzoyl halides, which are themselves important building blocks.

A significant potential application of this compound is in the synthesis of isophthalaldehyde (B49619), a valuable dialdehyde (B1249045) used to create polymers, Schiff bases, and covalent organic frameworks. orgsyn.orgwikipedia.org The hydrolysis of the two chlorodifluoromethyl groups would convert them into aldehyde (CHO) functionalities, providing a direct route to isophthalaldehyde. This transformation makes it a useful masked equivalent of the dialdehyde.

Furthermore, studies on the related para-isomer, p-bis-(chlorodifluoromethyl)benzene, have shown its utility in creating novel fluoropolymers through condensation polymerization. researchgate.net This suggests that this compound could similarly act as a monomer in polymerization reactions to produce new materials with specific thermal and solubility properties.

Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine into drug and agrochemical candidates is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and binding affinity. wikipedia.org Halogenated compounds, including those derived from 1,3-bis(chloromethyl)benzene (B146608), are known to have broad applications in the synthesis of drugs and agrochemicals. researchgate.net

While specific, named pharmaceuticals or agrochemicals synthesized directly from this compound are not extensively documented in publicly available literature, its chemical properties make it a relevant intermediate. The reactivity of the chlorodifluoromethyl group allows for nucleophilic substitution reactions. For instance, studies on the analogous (chlorodifluoromethyl)benzene (B1584488) show it reacts with nucleophiles like phenoxides and thiophenoxides. researchgate.net This type of reaction is fundamental in building the complex molecular scaffolds required for biologically active compounds. The ability to connect the benzene core to other molecular fragments via ether or thioether linkages is a key step in the synthesis of many pharmaceutical and agrochemical agents.

The general class of fluorinated organic compounds, to which this compound belongs, is considered highly valuable for these applications due to the unique properties conferred by fluorine. wikipedia.org

Precursors for Specialized Reagents and Ligands

The transformation of this compound can lead to the formation of specialized reagents. As established, it can be converted into 1-(trifluoromethyl)-3-(trichloromethyl)-benzene, a compound with differentiated reactivity at its two methyl groups, making it a useful reagent for sequential chemical modifications. google.com

Its potential for creating ligands for coordination chemistry is also noteworthy. The hydrolysis of the compound to form isophthalaldehyde provides a precursor for a wide range of Schiff base ligands. wikipedia.org These ligands are synthesized by the condensation of the aldehyde groups with primary amines and are widely used in the formation of metal complexes for catalysis and materials science. Similarly, other 1,3-disubstituted benzene derivatives, such as 1,3-bis[bis(aryl)chloromethyl]benzenes, have been successfully employed as regioselective capping reagents in supramolecular chemistry. researchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound in drug discovery. This process involves synthesizing a series of related molecules, or derivatives, to determine which structural features are essential for the desired effect.

There are no specific SAR studies in the available literature that use this compound as the core scaffold. However, the chemistry of the compound allows for such derivatization. The -CF2Cl groups can undergo nucleophilic substitution with various amines, alcohols, and thiols, which would allow for the systematic introduction of a wide range of substituents. researchgate.net By creating a library of derivatives with different groups attached to the central benzene ring, researchers could explore how changes in size, electronics, and hydrogen-bonding potential affect biological activity. The general importance of substituted diaminobenzenes and other 1,3-disubstituted benzene structures as building blocks for biologically active compounds and organocatalysts is well-established, underscoring the potential of the this compound scaffold for such investigations. mdpi.com

Applications in Materials Science

Functional Materials Development

Liquid Crystals and Anion Receptors

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific published research detailing the application of 1,3-Bis(chlorodifluoromethyl)benzene in the fields of liquid crystals or as an anion receptor.

While the unique electronic and structural properties of fluorinated organic molecules often lead to their investigation in advanced materials, specific studies focusing on the liquid crystalline behavior or anion binding capabilities of this compound are not available in the public domain.

For context, research into related structural analogs can sometimes provide insight into potential applications. For instance, compounds containing a 1,3-disubstituted benzene (B151609) core and halogen atoms are of interest in materials science. Specifically, molecules like 1,3-bis(chloromethyl)benzene (B146608) have been noted for their potential applications in liquid crystals and as anion receptors, owing to the possibility of forming halogen-halogen contacts which can influence molecular packing and binding interactions. researchgate.net Similarly, other fluorinated benzene derivatives are actively studied for their unique properties in creating liquid crystalline materials and in the development of various intermediates for materials science. However, these findings are not directly applicable to this compound, and no experimental data for this specific compound has been reported.

Detailed Research Findings:

No detailed research findings, experimental data, or theoretical studies concerning the use of this compound for liquid crystal formation or anion reception have been identified. Therefore, data tables on properties such as mesophase transitions, dielectric anisotropy, or anion binding affinities cannot be provided.

Biological and Ecotoxicological Implications of 1,3 Bis Chlorodifluoromethyl Benzene

Ecotoxicological Mechanisms and Environmental Fate

The environmental behavior of 1,3-bis(chlorodifluoromethyl)benzene is expected to be governed by the chemical properties conferred by its benzene (B151609) ring and halogen substituents.

The persistence and mobility of chlorinated benzenes in the environment are influenced by their chemical structure. researchgate.net Generally, the hydrophobicity of these compounds increases with the number of chlorine atoms, which affects their environmental distribution. researchgate.net For instance, benzene itself is mobile in soil. cdc.gov However, the addition of halogen groups, such as in (trifluoromethyl)benzene, can lead to lower mobility. nih.gov The persistence of benzene and its derivatives in the environment suggests that they degrade slowly. epa.gov

Given the structure of this compound, it is likely to exhibit low mobility in soil and may persist in the environment, particularly in groundwater. cdc.gov Its release into the environment could occur through various industrial waste streams. nih.gov

Table 1: Predicted Environmental Properties of this compound based on Analogues

| Property | Predicted Characteristic | Rationale based on Analogous Compounds |

| Persistence | High | Benzene and its derivatives are known to degrade slowly in the environment. epa.gov |

| Mobility in Soil | Low | Halogenated benzenes like (trifluoromethyl)benzene exhibit low soil mobility. nih.gov |

| Bioaccumulation | Potential to bioaccumulate | Chlorinated benzenes have the potential for bioaccumulation and bioconcentration. afirm-group.com |

| Mobility in Water | Potential for volatilization | Benzotrifluoride (B45747) is known to volatilize from water surfaces. nih.gov |

The biodegradation of chlorinated benzenes can occur under both aerobic and anaerobic conditions. researchgate.netnih.gov Aerobic bacteria, such as those from the genera Burkholderia and Pseudomonas, can use chlorinated benzenes with four or fewer chlorine atoms as a sole source of carbon and energy. researchgate.netnih.gov The degradation process is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are then further metabolized. researchgate.netnih.gov

Anaerobic degradation often involves reductive dehalogenation, where more highly chlorinated benzenes are converted to less chlorinated forms by bacteria like Dehalococcoides. researchgate.netnih.gov However, monochlorinated benzene is relatively resistant to anaerobic biotransformation. researchgate.netnih.gov The evolution of metabolic pathways for chlorobenzene (B131634) degradation in bacteria appears to be a result of genetic recombination and horizontal gene transfer. nih.govunil.ch

For this compound, it is plausible that similar enzymatic systems could initiate its breakdown, although the presence of the difluoromethyl group might influence the efficiency and pathways of degradation.

The environmental fate of benzene derivatives is also influenced by physical processes like volatilization and adsorption. Chlorobenzene, for example, evaporates quickly from surfaces and is subsequently degraded in the atmosphere. ethz.ch Benzotrifluoride is also known to volatilize from water. nih.gov

The adsorption of benzene and its derivatives is enhanced by functional groups on sorbent materials. For instance, chloro-functionalized metal-organic frameworks have shown exceptional adsorption of benzene. nih.gov This suggests that the chlorine atoms in this compound could play a role in its adsorption to environmental matrices.

Advanced Toxicological Mechanism Studies (General principles for related chlorinated benzenes)

The toxicological effects of chlorinated benzenes are generally understood through their interactions at the cellular and molecular levels, and the subsequent impacts of their metabolites.

Toxic substances can exert their effects through direct interaction with biomolecules like proteins, nucleic acids, and lipids, or indirectly by disrupting cellular pathways. rroij.com Chlorinated benzenes are known to act as electron acceptors in their interactions with biomolecules. nih.gov

A key mechanism of toxicity for many chemicals is the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components. rroij.com For benzene, toxicity is linked to the generation of oxygen radicals. nih.gov This process can be initiated by metabolic activation, often involving cytochrome P450 enzymes, which convert the parent compound into reactive intermediates. rroij.com These intermediates can then bind to cellular macromolecules, leading to dysfunction. rroij.com

Some environmental pollutants, like dioxins, can bind to receptors such as the Aryl Hydrocarbon Receptor (AhR), which alters gene expression and cellular responses. rroij.com This receptor is also implicated in the toxicity of certain halogenated aromatic compounds. researchgate.net

Table 2: General Cellular and Molecular Toxicity Mechanisms of Chlorinated Benzenes

| Mechanism | Description | Potential Implication for this compound |

| Electron Acceptance | Chlorinated benzenes can accept electrons from biomolecules. nih.gov | Potential to interact with and alter the function of biological macromolecules. |

| Oxidative Stress | Generation of reactive oxygen species (ROS) can damage cells. rroij.com | The benzene ring structure suggests a potential for metabolic activation leading to ROS formation. |

| Metabolic Activation | Conversion by enzymes like cytochrome P450 to reactive intermediates. rroij.com | Likely to undergo metabolic activation, similar to other benzene derivatives. |

| Receptor Binding | Interaction with cellular receptors like the Aryl Hydrocarbon Receptor (AhR). rroij.com | Potential to alter gene expression and cellular functions through receptor-mediated pathways. |

The metabolism of xenobiotics, including chlorinated benzenes, can produce metabolites that are more toxic than the parent compound. The metabolism of benzene, for instance, produces several reactive metabolites, including p-benzoquinone and muconaldehyde, which are toxic through the depletion of intracellular glutathione. nih.gov The liver is a primary site for the metabolism of foreign organic compounds. rroij.comnih.gov

Metabolites of lower chlorinated polychlorinated biphenyls (PCBs) have been shown to be potential endocrine-disrupting chemicals. acs.org Studies on rats have shown that chlorinated benzenes can affect the metabolism of other foreign compounds. nih.gov Specifically, exposure to these compounds can induce changes in liver enzymes. dntb.gov.ua The biotransformation of lower chlorinated PCBs can lead to hydroxylated, sulfated, and glucuronidated metabolites. acs.org

Given these general principles, the metabolites of this compound could potentially interfere with various biological systems, and their specific effects would depend on their chemical structure and reactivity.

Genotoxicity and Carcinogenicity Research

Comprehensive searches of available scientific literature and toxicological databases did not yield specific research studies on the genotoxicity or carcinogenicity of this compound. Consequently, there is no data to report for in vitro or in vivo genotoxicity assays, nor are there any long-term carcinogenicity studies in animal models for this particular chemical compound.

The absence of data highlights a significant gap in the toxicological profile of this compound. While research exists for structurally related compounds, such as other halogenated benzene derivatives, direct extrapolation of those findings to predict the potential genotoxic or carcinogenic effects of this compound is not scientifically valid without specific experimental evidence.

Therefore, no data tables or detailed research findings on the genotoxicity and carcinogenicity of this compound can be provided at this time. Further research is required to elucidate the potential for this compound to induce genetic mutations or cancer.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is a cornerstone for the analysis of volatile and semi-volatile compounds like 1,3-Bis(chlorodifluoromethyl)benzene. The choice of detector is critical and is often between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying organic compounds. A non-polar capillary column, such as one coated with 5% diphenyl and 95% dimethylpolysiloxane, is typically effective for separating benzene (B151609) derivatives. researchgate.net The sample, after appropriate preparation, is injected into the GC, where it is vaporized and carried by an inert gas through the column. Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. While GC-FID provides excellent quantification for known compounds, its limitation is that it does not provide structural information, relying solely on retention time for identification. nih.gov

Sample Preparation and Desorption Methods (e.g., Thermal Desorption, Solvent Desorption, Headspace)

Effective sample preparation is crucial for accurate analysis, especially in complex matrices. The goal is to isolate and concentrate the analyte of interest before its introduction into the analytical instrument.

Thermal Desorption (TD) is a solvent-free method suitable for volatile and semi-volatile organic compounds collected on an adsorbent tube. The tube is heated, and the desorbed analytes are transferred to the GC column. This technique is particularly useful for air monitoring. For fluorinated compounds, thermal desorption has been shown to be an effective release mechanism from adsorbent materials. copernicus.org

Solvent Desorption involves extracting the analyte from a sample matrix using a suitable solvent. This is a common technique for solid samples or for analytes collected on adsorbent media. The choice of solvent is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of interfering substances.

Headspace (HS) Analysis is a preferred method for volatile organic compounds (VOCs) in liquid or solid samples. rsc.org This technique involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. Static headspace GC-MS is a powerful tool for the analysis of halogenated volatile organic compounds in aqueous samples. rsc.org The sample is placed in a vial, heated to a specific temperature to allow volatile components to partition into the headspace, and then an aliquot of the headspace gas is injected into the GC. rsc.org This method minimizes matrix effects and can extend the life of the analytical column and detector. rsc.org Large-volume headspace analysis coupled with GC-MS can further improve detection limits for trace-level analysis.

Detection Limits, Accuracy, and Precision in Complex Matrices

The performance of an analytical method is defined by its detection limits, accuracy, and precision, which are especially critical when analyzing trace amounts of a compound in complex environmental or biological samples.

Detection Limits for halogenated benzenes can be very low, often in the microgram per liter (µg/L) or parts-per-billion (ppb) range, particularly when using sensitive detectors like an electron capture detector (ECD) or a mass spectrometer in SIM mode. rsc.org For instance, methods for detecting various halogenated organic contaminants in water have achieved detection limits down to 0.1 µg/L. rsc.org While specific limits of detection (LOD) for this compound are not documented in the available literature, it is expected that similar low-level detection could be achieved with optimized GC-MS methods. The derivatization of analytes can also significantly improve detection limits; for example, a method for bisphenol A achieved a method detection limit of 0.01 μg/mL after derivatization. nih.gov

Accuracy and Precision are measures of how close the experimental results are to the true value and to each other, respectively. For the analysis of halogenated compounds in water, relative recoveries, a measure of accuracy, have been reported in the range of 78-119%. rsc.org Precision, often expressed as relative standard deviation (RSD), is typically below 15% for validated methods. For example, a GC-MS method for clonidine (B47849) in plasma achieved a precision of 8% at a concentration of 50 pg/mL. nih.gov Good reproducibility for the analysis of certain chlorides has been demonstrated with RSDs from 3 to 13%. umich.edu

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The chemical shifts and splitting patterns of these protons would be influenced by the electron-withdrawing chlorodifluoromethyl groups. While the specific spectrum for this compound is not available, the ¹H NMR spectrum of the related 1,3-bis(trifluoromethyl)benzene (B1330116) shows signals in the aromatic region. nih.gov

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive and specific technique for the analysis of organofluorine compounds. researchgate.net It offers a wide chemical shift range, which minimizes signal overlap. The ¹⁹F NMR spectrum of (chlorodifluoromethyl)benzene (B1584488) shows a singlet at -49.78 ppm, which can be used as a reference. rsc.org For this compound, a single peak would be expected for the four equivalent fluorine atoms in the two -CClF₂ groups.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By using an internal standard of known purity and concentration, the absolute amount of the target compound can be determined. Both ¹H and ¹⁹F qNMR can be applied to this compound. For ¹⁹F qNMR, an internal standard containing fluorine, such as hexafluorobenzene, can be used. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The mass spectrum of the isomeric 1,4-Bis(chlorodifluoromethyl)benzene shows characteristic peaks. chemrxiv.org It is reasonable to assume that the 1,3-isomer would exhibit a similar fragmentation pattern. The key expected features in the mass spectrum would be the molecular ion peak and fragment ions resulting from the loss of chlorine and fluorine atoms or the CClF₂ group.

Table 1: GC-MS Data for 1,4-Bis(chlorodifluoromethyl)benzene (Data is for the 1,4-isomer and is used as a proxy for the expected fragmentation of the 1,3-isomer) chemrxiv.org

| m/z | Interpretation |

| 211 | [M-Cl]⁺ |

| 176 | [M-2Cl]⁺ or [M-CClF₂]⁺ |

| 213 | Isotope peak for [M-Cl]⁺ |

| 100 | C₆H₄F₂⁺ |

Note: The table is interactive and can be sorted by clicking on the headers.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no published crystal structure for this compound has been found in the reviewed literature. However, the crystal structure of the related compound 1,3-Bis(chloromethyl)benzene (B146608) has been determined, revealing details about its molecular geometry and packing in the solid state. Should single crystals of this compound be obtained, X-ray diffraction analysis would provide unambiguous structural confirmation.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and various electronic properties of molecules. asrjetsjournal.org These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms and to derive properties from the molecule's wave function.

For a molecule such as 1,3-bis(chlorodifluoromethyl)benzene, DFT calculations could predict key structural parameters. While specific data for this compound is not present in the searched literature, studies on analogous molecules like 1,3-bis(chloromethyl)benzene (B146608) and other fluorinated aromatic compounds demonstrate the utility of this approach. asrjetsjournal.orgresearchgate.net For instance, in a study of 1,3-bis(chloromethyl)benzene, the crystal structure was determined, revealing important details about intermolecular interactions, such as chlorine-chlorine contacts that stabilize the solid-state structure. researchgate.net Similarly, quantum chemical calculations for fluorinated aromatic compounds have been used to predict NMR chemical shifts with a high degree of accuracy, aiding in structural elucidation. nih.gov

A theoretical study of this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. From these calculations, a wealth of data can be extracted, as illustrated by the typical parameters obtained for related halogenated benzenes.

Table 1: Illustrative Structural and Electronic Properties from Quantum Chemical Calculations for a Halogenated Benzene (B151609) Analogue

| Property | Description | Example Value (for an analogous compound) |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-C (aromatic): ~1.39, C-Cl: ~1.73, C-F: ~1.35 |

| Bond Angles (°) | The angle formed between three connected atoms. | C-C-C (aromatic): ~120°, Cl-C-F: ~109.5° |

| Dihedral Angles (°) | The angle between two intersecting planes, defining the rotational conformation. | Describes the orientation of the -CF2Cl groups relative to the benzene ring. |

| Dipole Moment (Debye) | A measure of the separation of positive and negative electrical charges within the molecule, indicating its overall polarity. | Would depend on the conformational arrangement of the polar C-F and C-Cl bonds. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. asrjetsjournal.org | Negative potential around the electronegative F and Cl atoms; positive potential on the hydrogen atoms of the benzene ring. |

| Frontier Molecular Orbitals (eV) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. mdpi.com | HOMO-LUMO gap influences the molecule's electronic transitions and kinetic stability. |

Note: The values in this table are illustrative and based on general knowledge and data for related compounds, not on specific calculations for this compound.

Reaction Mechanism Predictions and Energy Profiles

For this compound, computational studies could predict its reactivity in various chemical transformations. For example, the mechanism of nucleophilic or electrophilic aromatic substitution, or reactions involving the chlorodifluoromethyl groups, could be investigated. While no specific reaction profiles for this compound were found, studies on the fluorination of benzene and other reactions of halogenated compounds illustrate the methodology. For instance, a quantum-chemical study on the reaction of a fluorine atom with benzene detailed the energy profile for substitution and addition reactions, identifying the intermediates and transition states and calculating their relative energies. mdpi.com

A hypothetical energy profile for a reaction involving this compound would be constructed by calculating the energies of the reactants, any intermediates, the transition states, and the products.

Table 2: Illustrative Data from a Calculated Reaction Energy Profile

| Species | Description | Relative Free Energy (kcal/mol) (Illustrative) |

| Reactants | The starting materials of the reaction (e.g., this compound and a reagent). | 0.0 |

| Transition State 1 | The energy maximum for the first step of the reaction. Its structure provides insight into the bond-making and bond-breaking processes. | +25.0 |

| Intermediate | A metastable species formed during the reaction. | +5.0 |

| Transition State 2 | The energy maximum for the second step of the reaction. | +15.0 |

| Products | The final molecules formed in the reaction. | -10.0 |

Note: This table presents a hypothetical, illustrative energy profile for a two-step reaction. The values are not based on actual calculations for this compound.

Molecular Dynamics Simulations for Material Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of materials, such as liquids, solids, and polymers. nih.gov This technique is particularly useful for understanding macroscopic properties based on microscopic interactions.

For this compound, MD simulations could be employed to predict its behavior in the condensed phase. For instance, simulations of the bulk liquid could determine properties like density, viscosity, and diffusion coefficients at various temperatures and pressures. In the solid state, MD can be used to study crystal packing, phase transitions, and mechanical properties. While no MD studies specifically on this compound were identified, research on related systems, such as benzene in ionic liquids or confined in nanoporous materials, highlights the power of this technique. documentsdelivered.comnih.govnih.gov These studies reveal how intermolecular forces govern the local structure and dynamics of the molecules. documentsdelivered.comnih.gov

Table 3: Illustrative Material Properties Obtainable from Molecular Dynamics Simulations

| Property | Description |

| Density | The mass per unit volume of the material, which can be calculated from the simulation box volume and the mass of the molecules. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing the local structure. |

| Diffusion Coefficient | A measure of the rate at which molecules move through the material, related to its viscosity and temperature. |

| Thermal Conductivity | The ability of the material to conduct heat. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. |

Note: This table lists properties that can be predicted for a material using MD simulations. No specific values are provided due to the lack of studies on this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that relates these descriptors to the observed activity or property. nih.govnih.gov

For this compound, QSAR models could be developed to predict its potential toxicity or other biological effects based on its structural features. nih.govbesjournal.com Similarly, QSPR models could predict physicochemical properties like boiling point, melting point, or solubility. nih.gov The literature contains numerous examples of QSAR and QSPR studies on halogenated benzenes and other fluorinated compounds. For instance, a QSAR study on the toxicity of halogenated benzenes to bacteria found that the toxicity was related to electronic properties (like the energy of the lowest unoccupied molecular orbital, ELUMO) and hydrophobicity (logP). besjournal.com Another QSPR study successfully modeled the boiling point, melting point, flash point, and density of halogenated benzenes using topological indices as descriptors. nih.gov

The development of a QSAR/QSPR model involves selecting a training set of molecules, calculating relevant descriptors, building the model, and validating it with a separate test set of compounds.

Table 4: Illustrative Descriptors and Performance of a QSAR/QSPR Model for Halogenated Benzenes

| Category | Descriptor Example | Description |

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity. besjournal.com |

| Hydrophobic | logP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. besjournal.com |

| Topological | Molecular Connectivity Indices | Numerical values derived from the molecular graph that describe the size, shape, and branching of the molecule. |

| Steric | Molar Volume | The volume occupied by one mole of the substance. |

| Model Performance | ||

| R² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. An R² of 1 indicates that the predictions perfectly fit the data. | |

| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through cross-validation. |

Note: This table illustrates the types of descriptors used in QSAR/QSPR modeling and the metrics used to evaluate model performance, based on studies of related halogenated compounds. nih.govbesjournal.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of chemical manufacturing hinges on the development of green and efficient synthetic methodologies. For 1,3-Bis(chlorodifluoromethyl)benzene, research is anticipated to move beyond traditional halogenation reactions, which often involve harsh reagents and produce significant waste. The focus will be on creating more sustainable and atom-economical pathways.

Future synthetic strategies are expected to prioritize direct C-H functionalization, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Catalysis will play a central role, with an emphasis on using earth-abundant metals or even metal-free catalytic systems to install the chlorodifluoromethyl groups. These advanced methods aim to improve yield, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Traditional Chlorination | UV light, Cl2 | Established method | Low atom economy, hazardous reagents |

| Catalytic Direct C-H Functionalization | Transition Metal Catalyst | High atom economy, fewer steps | Catalyst cost and stability |

| Metal-Free Halogenation | Hypervalent Iodine Reagents | Avoids toxic metals | Reagent stoichiometry and cost |

Exploration of Novel Reactivity Patterns and Applications

The two chlorodifluoromethyl groups on the benzene (B151609) ring of this compound offer a rich landscape for exploring novel chemical reactions. The C-Cl bond is a key site for nucleophilic substitution, radical reactions, and cross-coupling chemistries, allowing for the introduction of a wide array of functional groups. Future research will likely delve into the selective activation of these C-Cl bonds, potentially leading to the stepwise functionalization of the molecule.

The addition of thiyl radicals to gem-difluoroalkenes has been shown to be an effective strategy for creating α,α-difluoroalkylthioethers. acs.org Similar radical-based transformations could be explored for this compound to forge new C-S, C-N, and C-C bonds. The unique electronic properties conferred by the fluorinated groups may also be harnessed in the design of new materials, such as polymers with high thermal stability or specialized coatings. Furthermore, the biological activity of related fluorinated compounds in areas like antiviral and anticancer research suggests that derivatives of this compound could be investigated as potential pharmaceutical intermediates.

Advanced Bioremediation and Environmental Management Strategies

As with many halogenated organic compounds, understanding the environmental fate and developing strategies for the remediation of this compound will be crucial. The strong C-F bond makes many fluorinated compounds persistent in the environment. nih.gov Future research will need to investigate the potential for microbial degradation of this compound, searching for or engineering microorganisms capable of cleaving the C-F or C-Cl bonds.

The study of the environmental fate of related compounds like propylbenzenes and trimethylbenzenes has shown that they can be biodegradable under certain aerobic and anaerobic conditions. researchgate.net Similar studies for this compound will be necessary to model its behavior in soil and water systems. nih.govepa.gov Advanced oxidation processes, such as photocatalysis or ozonolysis, could also be explored as potential methods for breaking down this compound into less harmful substances.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

For instance, generative AI models could propose new molecular structures based on the this compound scaffold for specific applications, such as pharmaceuticals or advanced materials. mdpi.comikprress.org Machine learning algorithms can be trained on existing data from other fluorinated compounds to predict key properties like solubility, toxicity, and thermal stability, thereby reducing the need for extensive trial-and-error experimentation. cdotimes.com This in-silico approach will enable a more targeted and efficient research and development process.

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Generative Models | Design novel derivatives with enhanced properties. | Accelerate the discovery of new materials and drug candidates. mdpi.com |

| Reaction Prediction | Predict the outcomes of unknown chemical reactions. | Guide experimental design and uncover novel reactivity. |

| Property Prediction | Estimate physicochemical and biological properties. | Prioritize synthetic targets and reduce experimental costs. cdotimes.com |

Q & A

Basic: What synthetic methodologies are recommended for 1,3-Bis(chlorodifluoromethyl)benzene, and how can reaction conditions be optimized to minimize halogenated by-products?

Methodological Answer:

The synthesis of this compound typically involves halogenation of substituted benzene derivatives. A validated approach includes:

- Step 1 : Start with 1,3-bis(fluoromethyl)benzene as a precursor.

- Step 2 : Use N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) to introduce chlorine and fluorine groups via electrophilic substitution .

- Step 3 : Monitor reaction progress using GC-MS to detect intermediates like 1-(chlorodifluoromethyl)-3-fluoromethylbenzene.

- Optimization : Lower reaction temperatures (0–5°C) reduce radical side reactions, while stoichiometric control of DBDMH (1.1–1.2 equivalents) minimizes polyhalogenated by-products. Post-synthesis purification via fractional distillation (bp ~140–154°C) ensures >95% purity .

Advanced: How can SHELX software resolve crystallographic ambiguities in halogen-bonded complexes involving this compound?

Methodological Answer:

For crystallographic refinement of halogen-bonded systems:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve Cl/F positional disorder.

- SHELXL Workflow :

- Twinning Analysis : Apply

TWINandBASFcommands to model pseudo-merohedral twinning observed in halogen-rich crystals . - Anisotropic Refinement : Assign anisotropic displacement parameters (ADPs) to Cl/F atoms using